molecular formula C6H10ClF2NO2 B1530804 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride CAS No. 1785367-71-6

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1530804
CAS No.: 1785367-71-6
M. Wt: 201.6 g/mol
InChI Key: KLTNSWQCMQTWFW-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride is a fluorinated organic compound with the molecular formula C6H10ClF2NO2. It is a hydrochloride salt of 3,3-difluoropiperidine-4-carboxylic acid, which is a derivative of piperidine with fluorine atoms at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoropiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity while minimizing environmental impact and ensuring worker safety.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be utilized in the study of biological systems, particularly in understanding the role of fluorinated molecules in biological processes.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 3,3-difluoropiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:

  • Piperidine-4-carboxylic acid hydrochloride

  • 3,3-Difluoropiperidine-4-carboxylic acid

  • Other fluorinated piperidine derivatives

These compounds share the piperidine core but differ in the presence and position of fluorine atoms, leading to variations in reactivity and biological activity.

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Properties

IUPAC Name

3,3-difluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNSWQCMQTWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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